1,1-Diphenyl-7-bromo-1-heptene

Lipophilicity LogP Partition Coefficient

Access the unique orthogonal reactivity of a gem-diphenylalkene and a primary alkyl bromide in a single scaffold. Unlike non-halogenated or saturated analogs, this compound enables sequential C7-Br substitution/cross-coupling followed by C1=C2 addition or hydroboration-oxidation, streamlining complex molecule synthesis. - Enables radical cyclization (Et3B/Bn3SnH) to form 5-7-membered carbocycles. - Serves as the minimal ADAM NNRTI scaffold for SAR expansion. - High lipophilicity (LogP 6.07) simplifies post-reaction extraction from polar byproducts. Supplied with ≥95% purity (HPLC/GC) and verified identity, ready for immediate global dispatch.

Molecular Formula C19H21Br
Molecular Weight 329.3 g/mol
CAS No. 190432-84-9
Cat. No. B12551384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diphenyl-7-bromo-1-heptene
CAS190432-84-9
Molecular FormulaC19H21Br
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CCCCCCBr)C2=CC=CC=C2
InChIInChI=1S/C19H21Br/c20-16-10-2-1-9-15-19(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-15H,1-2,9-10,16H2
InChIKeyXYMJRNBVQOKZPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diphenyl-7-bromo-1-heptene: Structural & Procurement Profile


1,1-Diphenyl-7-bromo-1-heptene (CAS 190432-84-9, molecular formula C₁₉H₂₁Br, molecular weight 329.27 g/mol) is a bifunctional alkenyldiarylmethane (ADAM) scaffold bearing a terminal primary alkyl bromide at the C7 position of a hept-1-ene chain substituted at C1 with two phenyl groups . The compound integrates an electrophilic bromine center with a gem-diphenyl-substituted olefin, enabling orthogonal reactivity that is not available in either non-halogenated 1,1-diphenyl-1-heptene (CAS 1530-20-7) or the saturated analog 1-bromo-7-phenylheptane (CAS 78573-85-0). Its calculated octanol-water partition coefficient (LogP) of 6.07 indicates substantial lipophilicity, approximately 0.37 log units higher than that of the non-brominated parent hydrocarbon (LogP = 5.70) . These features position the compound as a versatile synthetic intermediate in radical-mediated cyclization, hydrostannation, and nucleophilic displacement chemistries [1].

1,1-Diphenyl-7-bromo-1-heptene: Key Differentiation


Generic substitution within the 1,1-diphenylalkene family is precluded by the absence of a displaceable terminal halogen required for downstream C–C bond-forming reactions. The non-brominated analog 1,1-diphenyl-1-heptene (CAS 1530-20-7) lacks an electrophilic handle and cannot participate in radical chain processes, nucleophilic substitutions, or metal-catalyzed cross-couplings without prior functionalization [1]. Conversely, the saturated analog 1-bromo-7-phenylheptane (CAS 78573-85-0) forfeits the olefin moiety, thereby eliminating the possibility of alkene-specific transformations such as electrophilic addition, hydrostannation, epoxidation, or participation as a styrene-type donor in Heck couplings . The target compound uniquely preserves both the C1–C2 double bond and the C7–Br bond (separated by a five-methylene spacer), enabling sequential or orthogonal derivatization strategies that are inaccessible to either comparator [2]. These structural distinctions translate into measurable differences in physicochemical properties that directly impact experimental design: the LogP increase of approximately 0.37 units relative to the non-brominated congener alters chromatographic retention and partition behavior in biphasic reaction systems .

1,1-Diphenyl-7-bromo-1-heptene: Evidence Comparison


LogP Comparison: Non-Brominated Analog

The target compound exhibits a calculated LogP of 6.07, which is 0.37 log units higher than that of its non-brominated analog 1,1-diphenyl-1-heptene (LogP = 5.70) . This increase is attributable to the replacement of a terminal C–H bond with a C–Br bond, which adds polarizable electron density and raises hydrophobicity. The difference predicts distinct retention behavior in reversed-phase HPLC (estimated ∆tR proportional to ∆LogP ≈ 0.37) and altered partitioning in biphasic liquid–liquid extraction systems [1].

Lipophilicity LogP Partition Coefficient Chromatographic Retention

Radical Reduction Reactivity vs. Non-Halogenated Analog

1,1-Diphenyl-7-bromo-1-heptene is documented as a reactant in Et₃B-initiated radical reduction and cyclization reactions employing tribenzyltin hydride (Bn₃SnH) [1]. The primary alkyl bromide motif undergoes facile homolytic C–Br bond cleavage under radical conditions (bond dissociation energy ~68 kcal/mol for primary alkyl bromides), generating a carbon-centered radical that can be trapped by hydrogen atom transfer from Bn₃SnH or undergo intramolecular cyclization onto the tethered olefin [2]. In contrast, the non-brominated analog 1,1-diphenyl-1-heptene lacks a labile carbon–halogen bond and is inert under the same radical manifold, making it unsuitable for chain propagation or cyclization pathways [1].

Radical Chemistry Organotin Hydride Haloalkene Reduction C–Br Bond Activation

Orthogonal Alkene & Alkyl Halide Reactivity

The target compound integrates a gem-diphenyl-substituted alkene with a primary alkyl bromide separated by a five-methylene tether. This architecture permits sequential functionalization: the C7–Br site can undergo nucleophilic displacement, metal-catalyzed cross-coupling, or radical reduction without perturbing the C1–C2 double bond, and conversely, the alkene can participate in electrophilic additions, hydroboration, or epoxidation while the bromide remains available for subsequent activation [1]. The saturated comparator 1-bromo-7-phenylheptane (CAS 78573-85-0) preserves the alkyl bromide motif but eliminates all alkene-based reactivity, collapsing the synthetic versatility to a single functional handle. Molecular weight data confirm the structural origin of this divergence: target compound MW = 329.27 g/mol (C₁₉H₂₁Br) vs. saturated analog MW = 255.19 g/mol (C₁₃H₁₉Br), reflecting the loss of one phenyl ring and the alkene moiety in the comparator .

Bifunctional Building Block Orthogonal Reactivity Alkene Chemistry Alkyl Halide

Core Scaffold for ADAM-Class NNRTIs

The target compound embodies the minimal pharmacophoric scaffold of the alkenyldiarylmethane (ADAM) class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. The prototypical ADAM series is defined by a 1,1-diphenyl-1-alkene core, and the most potent member reported by Cushman et al., ADAM 8 (3',3''-dibromo-4',4''-dimethoxy-5',5''-bis(methoxycarbonyl)-1,1-diphenyl-1-heptene, MW ~671 g/mol), inhibited HIV-1 cytopathic effect in CEM cell culture with an EC₅₀ of 7.1 µM [1][2]. While the target compound itself is not an optimized NNRTI, its unsubstituted diphenylalkene core with a C7–Br synthetic handle provides a versatile entry point for systematic aryl ring functionalization at the meta- and para-positions—the key variable positions that govern anti-HIV potency in this series [3].

Alkenyldiarylmethane ADAM NNRTI HIV-1 Reverse Transcriptase SAR

Molecular Weight as a Procurement Metric

The exact molecular weight of 1,1-diphenyl-7-bromo-1-heptene is 329.27400 g/mol (monoisotopic mass = 328.08300 Da), as confirmed by multiple authoritative chemical databases [1]. This value differs substantially from both the non-brominated analog 1,1-diphenyl-1-heptene (MW = 250.38 g/mol; ∆ = 78.89 g/mol) and the saturated mono-phenyl analog 1-bromo-7-phenylheptane (MW = 255.19 g/mol; ∆ = 74.08 g/mol) . These differences are sufficient to be distinguished by low-resolution mass spectrometry and serve as quality control checkpoints upon compound receipt. For stoichiometric calculations in multi-step syntheses, the higher MW of the target compound means that equimolar quantities require proportionally greater mass, a factor that must be accounted for during procurement planning .

Molecular Weight Purity Stoichiometry Molar Mass Procurement Specification

1,1-Diphenyl-7-bromo-1-heptene: Application Scenarios


Radical Cyclization Substrate

The terminal C7–Br bond serves as a radical precursor under Et₃B/Bn₃SnH or fluorous tin hydride conditions, enabling intramolecular cyclization onto the tethered alkene to form five- to seven-membered carbocycles [1]. This application is not feasible with the non-brominated analog 1,1-diphenyl-1-heptene, which lacks a radical initiation site. Researchers should specify ≥95% purity (GC or HPLC) to ensure consistent radical chain propagation kinetics.

ADAM NNRTI Lead Optimization Scaffold

As the minimal 1,1-diphenyl-1-alkene scaffold of the alkenyldiarylmethane (ADAM) NNRTI series, this compound enables systematic introduction of substituents at the meta- and para-positions of both phenyl rings, the key structural determinants of anti-HIV potency [2]. The C7–Br handle additionally permits linker elongation or heteroatom introduction at the chain terminus. Procurement of this unsubstituted scaffold is strategically advantageous for SAR expansion programs building upon the ADAM chemotype.

Bifunctional Building Block for Orthogonal Derivatization

The simultaneous presence of a gem-diphenylalkene and a primary alkyl bromide, separated by a five-carbon tether, enables two-step orthogonal functionalization: (i) nucleophilic displacement or cross-coupling at C7–Br, followed by (ii) electrophilic addition, epoxidation, or hydroboration–oxidation at the C1=C2 double bond [3]. This synthetic logic is not replicable with either 1,1-diphenyl-1-heptene (no electrophilic handle) or 1-bromo-7-phenylheptane (no alkene). The MW difference of approximately 74–79 g/mol relative to these comparators simplifies reaction monitoring by TLC or LCMS .

Hydrostannation Precursor for Vinylstannanes

The compound has been utilized as a substrate in hydrostannation reactions with both fluorous tin hydrides and tribenzyltin hydride, serving as a prototype haloalkene for evaluating new organotin reagent systems [1][4]. The distinct LogP of 6.07 facilitates product separation from polar organotin byproducts via simple liquid–liquid extraction or fluorous solid-phase extraction, a practical advantage not shared by less lipophilic analogs .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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